Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Catalog No.
S754850
CAS No.
13119-76-1
M.F
C14H13NO3
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

CAS Number

13119-76-1

Product Name

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

IUPAC Name

ethyl 2-oxo-3-quinolin-2-ylpropanoate

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,2,9H2,1H3

InChI Key

ORRFCFGNBCDGIS-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1

Synonyms

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Canonical SMILES

CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1

Pharmaceutical Research

Quinolin-2-yl compounds have been found to have various biological activities, making them valuable in drug research and development . They have been found to have antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities.

Organic Synthesis

Quinolin-2-yl compounds are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives is practical and efficient .

Antimicrobial Activity

Quinoline derivatives, including those with the quinolin-2-yl group, have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Anticancer Activity

Some quinoline derivatives have shown potent anticancer activity. For instance, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione displayed potent anticancer activity compared with 5-fluorouracil as a positive control due to the presence of fluoro and chloro substitution .

Synthesis of Fused Heterocycles

Quinoline-2,4-diones, which are related to your compound of interest, play a unique role in the synthesis of fused ring systems . They are used in the synthesis of four-membered to seven-membered heterocycles, many of which show unique biological activities .

Inhibitory Effects

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a chemical compound characterized by its molecular formula C14H13NO3C_{14}H_{13}NO_3 and a molecular weight of approximately 243.26 g/mol. This compound is a derivative of quinoline, a nitrogen-containing heterocyclic structure known for its diverse biological activities and applications in medicinal chemistry. Ethyl 2-oxo-3-(quinolin-2-yl)propanoate features a unique structural arrangement that includes an ethyl ester group and a keto group adjacent to the quinoline moiety, contributing to its reactivity and potential biological properties.

There is no current information available on the specific mechanism of action of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate. However, compounds containing the quinolin-2-yl group have been explored for their potential antibacterial and antitumor activities. Further research would be needed to elucidate any potential biological effects of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate [].

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate can undergo various chemical transformations:

Oxidation: The compound can be oxidized to yield quinoline derivatives with additional functional groups, such as quinoline-2,3-dicarboxylic acids .

Reduction: Reduction reactions can convert the keto group into a hydroxyl group, producing alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The ethyl ester group can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles under acidic or basic conditions.

The biological activity of Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has been the subject of research due to its potential therapeutic effects. Studies indicate that quinoline derivatives often exhibit antimicrobial, anticancer, and anti-inflammatory properties. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest it may inhibit certain enzymes or receptors involved in disease pathways .

Several synthesis methods have been developed for Ethyl 2-oxo-3-(quinolin-2-yl)propanoate:

  • Condensation Reaction: A common method involves the condensation of ethyl acetoacetate with 2-quinolinecarboxaldehyde in the presence of a base such as piperidine. This reaction typically occurs under reflux conditions and can be purified through crystallization or chromatography.
  • Alternative Routes: Other synthetic routes may involve variations in reactants or conditions, such as using different aldehydes or solvents to optimize yield and purity .

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has several applications across various fields:

  • Medicinal Chemistry: It is being explored as a potential lead compound for the development of new pharmaceuticals targeting infectious diseases and cancer.
  • Organic Synthesis: The compound serves as an important building block in synthesizing more complex organic molecules, particularly those containing heterocyclic structures.
  • Material Science: Its unique properties make it useful in developing new materials with specific chemical characteristics .

Interaction studies focus on understanding how Ethyl 2-oxo-3-(quinolin-2-yl)propanoate interacts with biological targets. These studies typically involve:

  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes related to disease mechanisms.
  • Receptor Binding Studies: Investigating how the compound binds to various receptors, which could elucidate its mechanism of action in biological systems .

Several compounds are structurally similar to Ethyl 2-oxo-3-(quinolin-2-yl)propanoate, including:

  • Ethyl 3-oxo-3-(quinolin-3-yl)propanoate
    • Features a different position of the quinoline moiety (at the 3-position), which may influence its reactivity and biological activity.
  • Ethyl 3-oxo-3-(quinolin-6-yl)propanoate
    • Similar structure but with the quinoline moiety at the 6-position, potentially leading to different interactions with biological targets.
  • Ethyl 2-oxo-3-(pyridin-2-yl)propanoate
    • A pyridine derivative that shares some structural characteristics but differs in its nitrogen-containing ring system.

Uniqueness

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is distinguished by the specific positioning of its functional groups and the nature of its heterocyclic structure. This unique arrangement can significantly affect its chemical reactivity and biological interactions compared to other positional isomers, making it a valuable compound for further research in medicinal chemistry and organic synthesis .

XLogP3

2.3

Wikipedia

Ethyl 2-oxo-3-(quinolin-2-yl)propanoate

Dates

Modify: 2023-08-15

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